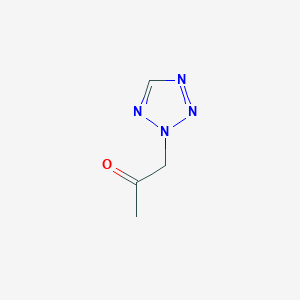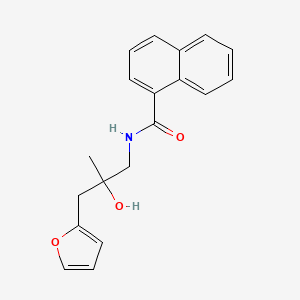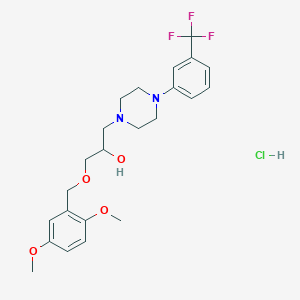
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optical Sensor for Fluoride Ions
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea derivatives have been explored as optical sensors for fluoride ions. A study demonstrated that polymers derived from these urea compounds changed color upon interaction with fluoride ions, indicating their potential as fluoride sensors. This interaction is based on hydrogen bonding and/or deprotonation processes (Su et al., 2013).
Interaction with Oxoanions
Research on this compound has shown its ability to interact with various oxoanions, forming complexes through hydrogen bonding. This interaction is particularly strong with fluoride ions, leading to urea deprotonation and the formation of discrete adducts. This finding is significant in understanding the nature of urea-fluoride interaction and has implications in chemical sensing and molecular recognition (Boiocchi et al., 2004).
Biological Activities and DNA-Binding Studies
Studies have explored the biological activities of nitrosubstituted acyl thioureas, including 1-(3-Acetylphenyl)-3-(4-nitrophenyl)thiourea derivatives. These compounds have shown potential anti-cancer properties, with significant DNA-binding capabilities. Additionally, they exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, making them of interest in pharmacological research (Tahir et al., 2015).
Hydrogel Formation and Rheology
Research has also focused on the ability of urea derivatives to form hydrogels, influenced by the identity of anions. This property is crucial for understanding and tuning the physical properties of gels for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Nonlinear Optical Properties
This compound derivatives have been synthesized and analyzed for their nonlinear optical (NLO) properties. These studies contribute to our understanding of the electronic and optical properties of these compounds, which can be utilized in developing materials for optical technologies (Khalid et al., 2019).
Synthesis and Structural Analysis
There's significant research into the synthesis and structural analysis of urea derivatives. Understanding the chemical processes and structural characteristics of these compounds is vital for their application in various scientific fields (Gondela & Walczak, 2006).
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)11-3-2-4-13(9-11)17-15(20)16-12-5-7-14(8-6-12)18(21)22/h2-9H,1H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZMEUWGXURSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2413160.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE](/img/structure/B2413161.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2413164.png)
![1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2413165.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2413166.png)

![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)
![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)


![2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2413176.png)

